Iodobenzene diacetate

Description

Properties

Molecular Formula |

C10H13IO4 |

|---|---|

Molecular Weight |

324.11 g/mol |

IUPAC Name |

acetic acid;iodobenzene |

InChI |

InChI=1S/C6H5I.2C2H4O2/c7-6-4-2-1-3-5-6;2*1-2(3)4/h1-5H;2*1H3,(H,3,4) |

InChI Key |

XEFCWBLINXJUIV-UHFFFAOYSA-N |

Canonical SMILES |

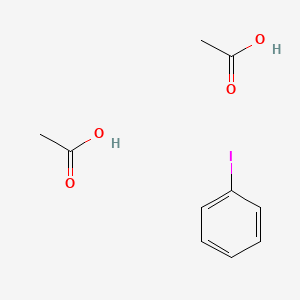

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)I |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of Iodobenzene Diacetate

This guide provides a comprehensive overview of the fundamental properties of Iodobenzene Diacetate (IBD), also known as (diacetoxyiodo)benzene or PIDA. It is intended for researchers, scientists, and professionals in drug development who utilize or are considering this versatile reagent in their work.

Introduction: The Significance of a Hypervalent Iodine Reagent

This compound is a hypervalent iodine compound, a class of reagents that have become indispensable in modern organic synthesis.[1] In these compounds, the iodine atom exists in a higher oxidation state than its typical -1, specifically +3 in the case of IBD.[2] This unique electronic configuration is the source of its potent oxidizing capabilities.[2][3] Unlike many traditional heavy-metal-based oxidants, such as those containing chromium or manganese, this compound offers the advantages of milder reaction conditions, high selectivity, and a more favorable environmental profile.[1][2] These characteristics have established IBD as a cornerstone reagent in academic research and industrial applications, particularly in the synthesis of fine chemicals, pharmaceutical intermediates, and agrochemicals.[2][3]

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective application.

Data Presentation: Key Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₁IO₄ | [3] |

| Molecular Weight | 322.10 g/mol | [3][4] |

| Appearance | White to off-white or pale yellow crystalline powder | [3][4][5] |

| Melting Point | 158-160 °C | [6] |

| Boiling Point | 456.8 °C at 760 mmHg | [5] |

| Flash Point | 230.1 °C | [5] |

| Solubility | Insoluble in water | [5] |

| Stability | Stable under recommended storage conditions, but sensitive to light and moisture | [3][7] |

Molecular Structure and Geometry

The this compound molecule possesses a hypervalent iodine atom in the +3 oxidation state.[8] Its molecular geometry is described as T-shaped, with the phenyl group and two lone pairs of electrons occupying the equatorial positions of a trigonal bipyramid, while the two acetate groups are in the axial positions.[8] This arrangement is distorted, with the C-I-O bond angles being less than 90°.[8] The bond length between the iodine and the phenyl carbon is approximately 2.08 Å, and the I-O bonds to the acetate groups are about 2.156 Å.[8]

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the choice of method often depending on the desired scale, purity, and available starting materials.

Common Synthetic Methodologies

-

Oxidation of Iodobenzene: A prevalent method involves the oxidation of iodobenzene in the presence of acetic acid.[3] Common oxidizing agents for this transformation include peracetic acid or potassium peroxydisulfate.[3][9] This approach is often favored for its efficiency and the high purity of the resulting product.[3]

-

From Iodosobenzene: this compound can also be prepared by the reaction of iodosobenzene with glacial acetic acid.[8]

-

Willgerodt's Method: Historically, Conrad Willgerodt first synthesized IBD by reacting iodobenzene with a mixture of acetic acid and peracetic acid.[8] Another early method involved the chlorination of iodobenzene, followed by hydrolysis to iodosobenzene, which was then reacted with acetic acid.[9]

-

Modern Industrial Preparation: A method for the large-scale preparation of this compound utilizes sodium perborate tetrahydrate as the oxidizing agent in a mixture of glacial acetic acid and acetic anhydride.[6]

Experimental Protocol: Synthesis via Peracetic Acid Oxidation

This protocol is adapted from a well-established procedure.[9]

Materials:

-

Iodobenzene

-

40% Peracetic acid

-

Water (cold)

-

Beaker (200 mL)

-

Magnetic stirrer

-

Water bath

-

Ice bath

-

Büchner funnel

-

Vacuum desiccator with calcium chloride

Procedure:

-

Place 20.4 g (0.10 mole) of iodobenzene into a 200-mL beaker equipped with a magnetic stirrer.

-

Immerse the beaker in a water bath maintained at 30°C.

-

Add 36 g (31 mL, 0.24 mole) of 40% peracetic acid dropwise to the stirred iodobenzene over 30-40 minutes.

-

Continue stirring for another 20 minutes at a bath temperature of 30°C, during which a homogeneous yellow solution will form. Crystallization may begin during this period.

-

Chill the beaker in an ice bath for 1 hour to facilitate further crystallization.

-

Collect the crystalline diacetate on a Büchner funnel.

-

Wash the crystals with three 20-mL portions of cold water.

-

Dry the product on the funnel with suction for 30 minutes.

-

Complete the drying process by placing the product in a vacuum desiccator containing calcium chloride overnight.

Causality Behind Experimental Choices:

-

The dropwise addition of peracetic acid helps to control the exothermic nature of the reaction.

-

Maintaining the temperature at 30°C ensures a sufficient reaction rate without promoting decomposition.

-

Cooling in an ice bath maximizes the yield of the crystalline product by decreasing its solubility in the reaction mixture.

-

Washing with cold water removes any remaining acetic acid and other water-soluble impurities.

-

Drying under vacuum in the presence of a desiccant is crucial to remove residual water, as the product is moisture-sensitive.[3]

Reactivity and Applications in Organic Synthesis

The utility of this compound stems from its role as a powerful and selective oxidizing agent.[1]

Key Applications

-

Oxidation of Alcohols: One of the most significant applications of IBD is the selective oxidation of alcohols to aldehydes and ketones. This transformation is often carried out in the presence of a catalytic amount of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). A key advantage of this method is its high selectivity for primary alcohols over secondary alcohols and the avoidance of over-oxidation to carboxylic acids.

-

Synthesis of α-Sulfonylamino Ketones: IBD facilitates the reaction of terminal alkynes with sulfonamides to produce α-sulfonylamino ketones in a metal-free process.[1] This reaction exhibits broad substrate scope and excellent regioselectivity.[1]

-

Oxidative Decarboxylation: In the presence of a catalytic amount of sodium azide, IBD can be used for the oxidative decarboxylation of 2-aryl carboxylic acids to form aldehydes, ketones, or nitriles.[10]

-

Synthesis of α-Oxygenated Ketones: IBD mediates the synthesis of α-oxygenated ketones from styrenes using molecular oxygen and N-hydroxyphthalimide or N-hydroxybenzotriazole.[10]

-

Oxidation of Sulfides to Sulfoxides: IBD is an effective reagent for the oxidation of sulfides to sulfoxides.

-

C-H Activation and Functionalization: IBD has gained attention for its ability to enable direct C-H bond functionalization, allowing for the modification of molecules without pre-functionalization.[2][3]

-

Heterocyclic Chemistry: It facilitates the formation of various heterocyclic ring systems, which are important structural motifs in pharmaceuticals and agrochemicals.[3]

Reaction Workflow: TEMPO-Catalyzed Oxidation of a Primary Alcohol

Caption: Workflow for the selective oxidation of a primary alcohol to an aldehyde.

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial for ensuring laboratory safety.

-

Hazards: this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[11] It is harmful if swallowed or in contact with the skin.[12]

-

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate protective equipment, including safety goggles, gloves, and a lab coat.[7][13] Work should be conducted in a well-ventilated area or a fume hood.[7][11]

-

Handling: Avoid creating dust when handling the solid material.[7][11] Wash hands thoroughly after handling.[11] Contaminated clothing should be laundered before reuse.[7][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7] It is important to protect it from light and moisture.[3][7]

-

Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[7] The area should then be washed with plenty of water.[11]

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops or persists.[7]

-

Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid.[7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[7]

-

Conclusion: A Versatile and Eco-Conscious Reagent

This compound has firmly established itself as a versatile and valuable reagent in organic synthesis. Its ability to perform a wide array of oxidative transformations under mild and often metal-free conditions makes it an attractive alternative to traditional heavy-metal oxidants.[1] As the demand for more efficient and environmentally friendly synthetic methodologies continues to grow, the importance of hypervalent iodine reagents like this compound is set to increase, driving further innovation in the pharmaceutical, agrochemical, and fine chemical industries.[1][2]

References

- This compound in Organic Synthesis for Selective Oxid

- This compound: Synthesis, Properties, and Industrial Applic

- Iodosobenzene diacet

- Applications of this compound in Fine Chemical Production and Synthesis Innov

- This compound applications in organic synthesis | PPTX - Slideshare. Link

- Chemical Properties of Iodobenzene diacet

- Iodobenzene Diacet

- Iodobenzene diacet

- Material Safety Data Sheet - Iodobenzene diacet

- This compound 107490 - Safety D

- Iodosobenzene. - Organic Syntheses Procedure. Link

- IODO BENZENE DIACETATE CAS NO 3240-34-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. Link

- (Diacetoxyiodo)benzene - Wikipedia. Link

- CN101575293B - Method for preparing this compound - Google P

- This compound, 99% 3240-34-4 India - Ottokemi. Link

- This compound | C10H11IO4 | CID 76724 - PubChem. Link

- A MATERIAL SAFETY DATA SHEET IODOBENZENE DIACET

- Iodo benzene diacetate | C10H13IO4 | CID 12217721 - PubChem - NIH. Link

- Iodobenzene diacet

- (Diacetoxyiodo)

- CAS 3240-34-4: Iodobenzene diacet

- Iodosobenzene Diacetate, Phenyliodonium Diacetate, PIDA - Organic Chemistry Portal. Link

Sources

- 1. This compound applications in organic synthesis | PPTX [slideshare.net]

- 2. calibrechem.com [calibrechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C10H11IO4 | CID 76724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lifechempharma.com [lifechempharma.com]

- 6. CN101575293B - Method for preparing this compound - Google Patents [patents.google.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. (Diacetoxyiodo)benzene - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Iodosobenzene Diacetate [organic-chemistry.org]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. (Diacetoxyiodo)benzene: Applications in Organic Synthesis and Safety Considerations_Chemicalbook [chemicalbook.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

The Genesis of a Versatile Oxidant: An In-depth Technical Guide to the History and Synthesis of Iodobenzene Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Advent of Hypervalent Iodine Chemistry

In the landscape of modern organic synthesis, hypervalent iodine reagents have emerged as indispensable tools, offering mild and selective alternatives to heavy metal-based oxidants.[1][2] Among these, iodobenzene diacetate, also known as phenyliodine(III) diacetate (PIDA), stands as a cornerstone reagent, celebrated for its versatility in a myriad of oxidative transformations.[3] This guide delves into the historical discovery of this compound, chronicles the evolution of its synthesis, and provides a technical examination of the methodologies that have shaped its accessibility and application in the laboratory. We will explore the causal factors driving the progression of synthetic protocols, offering insights into the experimental choices that have led to the robust and reliable methods employed today.

The Pioneering Discovery by Conrad Willgerodt

The journey of this compound begins in the late 19th century with the pioneering work of German chemist Conrad Willgerodt. In 1892, Willgerodt reported the first synthesis of this novel hypervalent iodine compound.[4][5] His initial method, while groundbreaking, was a multi-step process that involved the chlorination of iodobenzene to form iodobenzene dichloride, followed by hydrolysis to iodosobenzene, which was then reacted with acetic acid to yield the final product, this compound.[4] This seminal discovery laid the foundation for the field of hypervalent iodine chemistry and opened the door to the exploration of a new class of oxidizing agents.

Caption: A flowchart illustrating the key milestones in the discovery and synthetic development of this compound.

The Evolution of Synthetic Methodologies: A Tale of Refinement and Efficiency

Willgerodt's initial synthesis, while foundational, paved the way for numerous improvements aimed at increasing yield, simplifying the procedure, and enhancing safety. The early 20th century saw significant advancements in this area.

Early 20th Century Developments

In 1931, J. Böeseken and G. C. C. C. Schneider introduced a more direct approach, treating iodobenzene with 30% hydrogen peroxide in acetic anhydride.[4] In the same year, B. A. Arbusov reported a method utilizing a mixture of peracetic acid and acetic acid, which provided a respectable yield of 79%.[4] These developments marked a significant step forward by streamlining the synthetic process.

Pausacker's Contributions and Comparative Studies

In 1953, K. H. Pausacker revisited these methods, synthesizing a number of analogs.[4] His work provided valuable comparative insights, noting that for some substrates, his modification of the Böeseken and Schneider method was less effective than Willgerodt's original procedure.[4] This underscores a crucial aspect of synthetic chemistry: the optimal method can be substrate-dependent.

The Rise of the Peracetic Acid Method

The mid-20th century saw the emergence of what is now considered the most practical and widely used method for preparing this compound: the direct oxidation of iodobenzene with commercial peracetic acid. This procedure, detailed in Organic Syntheses, is lauded for its superiority over earlier methods due to its use of inexpensive and readily available reagents, faster reaction times, and consistently higher yields.[4]

The causality behind this shift lies in the inherent efficiency and safety of the peracetic acid method. It avoids the multi-step sequence of Willgerodt's protocol and the handling of potentially hazardous intermediates like iodobenzene dichloride. The commercial availability of stabilized peracetic acid solutions further simplified the process, making this compound more accessible to the broader scientific community.

Comparative Analysis of Synthetic Protocols

The table below summarizes the key synthetic routes to this compound, highlighting the evolution of reagents and the corresponding improvements in yield.

| Method | Key Reagents | Reported Yield | Year | Key Advantages/Disadvantages |

| Willgerodt | 1. Cl₂, Iodobenzene2. H₂O3. Acetic Acid | Not specified | 1892 | Disadvantage: Multi-step, involves handling of chlorine gas and intermediates. |

| Böeseken and Schneider | Iodobenzene, 30% H₂O₂, Acetic Anhydride | Not specified | 1931 | Advantage: More direct than Willgerodt's method. |

| Arbusov | Iodobenzene, Peracetic Acid, Acetic Acid | 79% | 1931 | Advantage: Good yield in a single step. |

| Modern Peracetic Acid | Iodobenzene, 40% Peracetic Acid | 83-91% | - | Advantage: High yield, fast, uses inexpensive and commercially available reagents, considered the method of choice.[4] |

Experimental Protocol: The Modern Synthesis of this compound

The following is a detailed, step-by-step methodology for the preparation of this compound, adapted from the procedure in Organic Syntheses.[4] This protocol is a self-validating system, consistently providing high yields of pure product.

Materials:

-

Iodobenzene (0.10 mole)

-

Commercial 40% peracetic acid (0.24 mole)

-

Water bath

-

Magnetic stirrer and stir bar

-

Beaker (200 mL)

-

Büchner funnel and filter flask

-

Vacuum desiccator with calcium chloride

Procedure:

-

Equip a 200-mL beaker with a magnetic stirrer.

-

Charge the beaker with 20.4 g (0.10 mole) of iodobenzene and immerse it in a water bath maintained at 30°C.

-

With vigorous stirring, add 36 g (31 mL, 0.24 mole) of commercial 40% peracetic acid dropwise over a period of 30-40 minutes.

-

Continue stirring for an additional 20 minutes at a bath temperature of 30°C. A homogeneous yellow solution will form, and crystallization of the product may commence.

-

Collect the crystalline diacetate on a Büchner funnel and wash with three 20-mL portions of cold water.

-

Dry the product on the funnel under suction for 30 minutes.

-

Complete the drying process by placing the product in a vacuum desiccator containing calcium chloride overnight.

Expected Yield: 26.7–29.3 g (83–91%) Purity: 97–98% (can be increased to 99–100% by recrystallization from 5M acetic acid)

Caption: A step-by-step workflow for the modern synthesis of this compound using the peracetic acid method.

Conclusion: A Legacy of Innovation

The history of this compound is a compelling narrative of scientific discovery and continuous refinement. From Willgerodt's pioneering synthesis to the highly efficient and accessible methods of today, the journey of this versatile reagent reflects the broader progress of organic chemistry. The development of safer, more practical synthetic routes has been instrumental in unlocking the full potential of this compound, establishing it as a vital tool for oxidation reactions in academic and industrial research. Its story serves as a testament to the enduring pursuit of elegance and efficiency in chemical synthesis, a principle that continues to drive innovation in the development of new reagents and methodologies for the advancement of science.

References

- Sharefkin, J. G., & Saltzman, H. (1963). Iodosobenzene diacetate. Organic Syntheses, 43, 62. doi:10.15227/orgsyn.043.0062.

- Pausacker, K. H. (1953). The oxidation of glycols by aryl iodosoacetates. A kinetic study. Journal of the Chemical Society (Resumed), 107-109. doi:10.1039/JR9530000107.

- Böeseken, J., & Schneider, G. C. C. C. (1931). Über die Einwirkung von Wasserstoffsuperoxyd auf Essigsäureanhydrid. Journal für Praktische Chemie, 131(1), 285-289.

- Arbusov, B. A. (1931). Über die Oxydation von Jodbenzol durch ein Gemisch von Peressigsäure und Essigsäure. Journal für Praktische Chemie, 131(1), 351-356.

- Wiley-VCH. (2021). Hypervalent Iodine Chemistry: 1 Historical Introduction.

- Moriarty, R. M., & Prakash, O. (2001). Oxidation of C-H bonds with hypervalent iodine reagents. Organic reactions, 57(2), 327-416.

- Prakash, O., Batra, H., Kaur, H., Sharma, P. K., Sharma, V., Singh, S. P., & Moriarty, R. M. (2001). A new and convenient synthesis of 2-benzimidazolones, 2-benzoxazolones and related compounds using this compound in methanolic potassium hydroxide. Synthesis, (4), 541-543.

- Freitas, R. H. C. N., Fraga, C. A. M., & Silva, E. F. (2016). (Diacetoxyiodo) benzene: More Than an Oxidant. Australian Journal of Chemistry, 69(10), 1075-1093.

- Matos, K. S., de Souza, R. O. M. A., & de Oliveira, V. E. (2019). (Diacetoxyiodo) benzene-Mediated C–H Oxidation of Benzylic Acetals. ACS omega, 5(1), 353-360.

- Chemistry Stack Exchange. (2019). Mechanism of oxidative dearomatisation with hypervalent iodine.

- Willgerodt, C. (1892). Zur Kenntniss aromatischer Jodidchloride, des Jodoso- und Jodobenzols. Berichte der deutschen chemischen Gesellschaft, 25(2), 3494-3502. doi:10.1002/cber.189202502221.

Sources

iodobenzene diacetate synthesis and characterization

An In-depth Technical Guide to Iodobenzene Diacetate: Synthesis, Characterization, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, characterization, and application of this compound. As a cornerstone of hypervalent iodine chemistry, a thorough understanding of this reagent is critical for its effective and safe implementation in modern organic synthesis.

This compound, formally known as (diacetoxyiodo)benzene, is a crystalline solid and a prototypical example of a hypervalent iodine(III) reagent. In this compound, the iodine atom exceeds the standard octet of electrons, adopting a pseudo-trigonal bipyramidal geometry which bestows upon it a unique reactivity profile. This structure positions the phenyl group and a lone pair of electrons in the equatorial plane, with the two acetate ligands occupying the apical positions. It is this unique structural arrangement that underpins its utility as a powerful and selective oxidizing agent.

The primary advantage of this compound and other hypervalent iodine reagents lies in their "green" credentials; they are non-toxic, environmentally benign, and easy to handle, offering a sustainable alternative to traditional heavy-metal-based oxidants like lead, mercury, or chromium. Its commercial availability and stability to air and moisture further enhance its appeal in both academic and industrial settings.

Synthesis of this compound: A Tale of Two Methods

The preparation of this compound is a well-established process that can be approached from two primary starting materials: iodobenzene or iodosobenzene. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

The Peracetic Acid Method: Direct Oxidation of Iodobenzene

The most common and direct route to this compound involves the oxidation of iodobenzene using peracetic acid in a glacial acetic acid medium.

Reaction Scheme:

Underlying Principles and Experimental Insights:

This reaction is predicated on the electrophilic nature of peracetic acid, which readily attacks the electron-rich iodine atom of iodobenzene. The choice of glacial acetic acid as the solvent is crucial; it not only facilitates the dissolution of iodobenzene but also actively participates in the ligand exchange process that ultimately forms the diacetate product.

From an experimental standpoint, temperature control is paramount. The initial reaction is typically conducted at a reduced temperature (0-5 °C) to moderate the exothermic nature of the oxidation and to prevent the formation of undesired byproducts. Allowing the reaction to gradually warm to room temperature ensures the completion of the reaction. The product is conveniently isolated by precipitation in ice-water, a non-solvent for the polar this compound.

The Acetic Anhydride Method: From Iodosobenzene

An alternative synthesis commences with iodosobenzene, which is then treated with acetic anhydride.

Reaction Scheme:

Rationale and Practical Considerations:

This method is particularly useful if iodosobenzene is readily available. The reaction is typically performed at elevated temperatures to drive the reaction to completion. While this method is effective, the preparation and handling of iodosobenzene, which can be explosive upon heating, necessitates additional safety precautions.

Characterization and Quality Control: A Multi-faceted Approach

Ensuring the purity and identity of synthesized this compound is a critical step before its use in subsequent reactions. A combination of physical and spectroscopic methods provides a comprehensive quality control framework.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁IO₄ | |

| Molecular Weight | 322.10 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 163-166 °C | |

| Solubility | Soluble in dichloromethane, chloroform, acetonitrile; sparingly soluble in ether; insoluble in water. |

Spectroscopic Verification

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. The aromatic protons of the phenyl ring typically appear as a multiplet in the δ 7.9-8.1 ppm region, while the chemically equivalent protons of the two acetate groups resonate as a sharp singlet at approximately δ 1.9-2.0 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, with the ipso-carbon (the carbon attached to iodine) appearing at a distinct chemical shift. The carbonyl carbons of the acetate groups are readily identified by their resonance in the δ 177-178 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band in the region of 1640-1680 cm⁻¹, which is characteristic of the C=O stretching vibration of the acetate ligands.

Experimental Protocols: A Step-by-Step Guide

The following protocol details the synthesis of this compound from iodobenzene, a method favored for its directness and reliability.

Synthesis of this compound from Iodobenzene

Caption: Workflow for the synthesis of this compound.

Materials:

-

Iodobenzene (10.0 g, 49.0 mmol)

-

Glacial Acetic Acid (50 mL)

-

Peracetic Acid (32 wt. % in dilute acetic acid, 15.0 mL, 73.5 mmol)

-

Dichloromethane (DCM)

-

Hexane

-

Ice-water bath

Procedure:

-

In a 250 mL flask equipped with a magnetic stirrer, dissolve iodobenzene in glacial acetic acid.

-

Cool the solution to 0-5 °C using an ice-water bath.

-

Slowly add the peracetic acid dropwise to the stirred solution over 15-20 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours.

-

Pour the reaction mixture into 200 mL of ice-water with vigorous stirring. A white precipitate will form.

-

Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water, followed by a small amount of cold hexane to aid in drying.

-

For purification, recrystallize the crude product from a minimal amount of hot dichloromethane by adding hexane until turbidity is observed, then allowing it to cool.

-

Collect the purified crystals by vacuum filtration and dry them under vacuum to yield pure this compound.

Applications in Modern Organic Synthesis

This compound is a versatile reagent with a broad spectrum of applications, particularly in the synthesis of complex molecules relevant to the pharmaceutical industry.

Oxidation of Alcohols

One of the most common applications of this compound is the mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. These reactions are often carried out in the presence of a catalytic amount of a stable radical species like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

Caption: Simplified mechanism for the TEMPO-catalyzed oxidation of alcohols.

Acetoxylation and Other Functionalizations

This compound serves as an excellent source of electrophilic acetoxy groups for the functionalization of a variety of substrates, including enolates, alkenes, and aromatic rings. It is also a key reagent in the Hofmann rearrangement of amides and can mediate the formation of carbon-heteroatom bonds.

Safety and Handling

While this compound is generally considered a safe and easy-to-handle reagent, standard laboratory safety practices should always be observed. It is an oxidizing agent and should be stored away from combustible materials. As with all chemical reagents, it is recommended to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the modern organic chemist. Its straightforward synthesis, well-defined characterization profile, and broad range of applications, coupled with its favorable environmental and safety profile, make it an indispensable reagent in both academic research and industrial drug development. A comprehensive understanding of its preparation and properties, as outlined in this guide, is the foundation for its successful application in the synthesis of novel and complex chemical entities.

References

- Wikipedia. (2023, September 26). This compound. In Wikipedia, The Free Encyclopedia.

- M. Uyanik & K. Ishihara. (2009). Hypervalent Iodine-mediated Oxidation of Alcohols.

- J. G. Sharefkin & H. Saltzman. (1963). (Diacetoxyiodo)benzene. Organic Syntheses, 43, 62.

- A. A. Zagulyaeva, M. S. Yusubov, & V. V. Zhdankin. (2010).

A Comprehensive Spectroscopic Guide to Iodobenzene Diacetate (PIDA)

An In-Depth Technical Resource for Researchers and Drug Development Professionals

Introduction: The Role and Characterization of a Versatile Hypervalent Iodine Reagent

Iodobenzene diacetate, commonly known in the field as Phenyliodine(III) diacetate (PIDA) or (Diacetoxyiodo)benzene, is a pivotal hypervalent iodine compound.[1][2] With the chemical formula C₁₀H₁₁IO₄ and CAS number 3240-34-4, this white crystalline solid has become an indispensable tool in modern organic synthesis.[3][4] Its popularity stems from its capacity to act as a powerful and selective oxidizing agent under mild conditions, often replacing toxic heavy-metal oxidants and enabling complex molecular transformations.[1][5] PIDA is instrumental in a wide array of reactions, including the oxidation of alcohols, C-H functionalization, and the construction of heterocyclic systems, making it highly valuable in academic research and the synthesis of pharmaceutical intermediates.[1][6]

Given its critical role, the unambiguous identification and confirmation of purity of PIDA are paramount for reproducible and reliable synthetic outcomes. This guide provides a detailed analysis of the core spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the principles, practical experimental protocols, and in-depth interpretation of the spectral data, providing field-proven insights to ensure confidence in your starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and quantity of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms within the molecule, revealing their electronic environment and proximity to other protons.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Solvent Selection: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for PIDA and its single residual peak at δ ~7.26 ppm.

-

Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A clear, homogeneous solution is critical for high-resolution spectra.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Acquisition: On the spectrometer's software, load standard acquisition parameters for a ¹H experiment. This typically includes setting the spectral width, acquisition time, and number of scans (e.g., 8 or 16 scans for a sample of this concentration). The use of a 400 MHz or higher field strength instrument is recommended for better signal dispersion.

-

Processing: After acquisition, the Free Induction Decay (FID) signal is Fourier transformed. The resulting spectrum should be phase-corrected, baseline-corrected, and referenced. For CDCl₃, the residual solvent peak at δ 7.26 ppm can be used for referencing if an internal standard like tetramethylsilane (TMS) is not present.

A typical ¹H NMR spectrum of this compound in CDCl₃ exhibits distinct signals corresponding to the aromatic and acetate protons.

Table 1: Summary of ¹H NMR Data for this compound in CDCl₃ [7]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.09 | Doublet (d) | 2H | Aromatic Protons (Ortho to Iodine) |

| 7.63 - 7.47 | Multiplet (m) | 3H | Aromatic Protons (Meta and Para to Iodine) |

| 2.01 | Singlet (s) | 6H | Methyl Protons of the two Acetate Groups |

-

δ 8.09 (d, 2H): This downfield doublet corresponds to the two protons on the phenyl ring that are ortho to the iodine atom. The electron-withdrawing nature of the hypervalent iodine center deshields these protons significantly, shifting them downfield. The splitting into a doublet is due to coupling with the adjacent meta protons.

-

δ 7.63 - 7.47 (m, 3H): This multiplet represents the remaining three aromatic protons, two in the meta position and one in the para position. Their signals overlap due to similar chemical environments.

-

δ 2.01 (s, 6H): This sharp, intense singlet integrating to six protons is the characteristic signal for the methyl groups of the two equivalent acetate ligands. Its singlet nature indicates no adjacent protons to couple with.

Caption: Molecular structure of PIDA with ¹H NMR assignments.

¹³C NMR Spectroscopy

Carbon NMR provides insight into the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

The protocol is analogous to that for ¹H NMR, with the primary difference being in the acquisition parameters. A ¹³C experiment requires a wider spectral width and typically a much larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, resulting in a spectrum of singlets.

The proton-decoupled ¹³C NMR spectrum provides a clear count of the chemically distinct carbon environments.

Table 2: Summary of ¹³C NMR Data for this compound in CDCl₃ [7]

| Chemical Shift (δ) ppm | Assignment |

| 176.5 | Carbonyl Carbon (Acetate C=O) |

| 135.0 | Aromatic Carbon (Ortho to Iodine) |

| 131.8 | Aromatic Carbon (Para to Iodine) |

| 131.0 | Aromatic Carbon (Meta to Iodine) |

| 121.7 | Aromatic Carbon (Ipso, bonded to Iodine) |

| 20.5 | Methyl Carbon (Acetate -CH₃) |

-

δ 176.5: This downfield signal is characteristic of a carbonyl carbon in an ester or acetate group.

-

δ 135.0 - 121.7: This cluster of signals corresponds to the six carbons of the phenyl ring. The ipso-carbon (bonded directly to iodine) is typically the most shielded or shifted, while the others are assigned based on established substituent effects.

-

δ 20.5: This upfield signal is the signature of the methyl carbon of the acetate groups.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition (ATR Method)

-

Background Scan: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Take a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). A sufficient number of scans (e.g., 16 or 32) should be co-added to produce a high-quality spectrum.

-

Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Data Analysis and Interpretation

The IR spectrum of PIDA is dominated by absorptions from the acetate and phenyl groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3060 | Medium | C-H Stretch | Aromatic C-H |

| ~2925 | Weak | C-H Stretch | Aliphatic C-H (Methyl) |

| ~1700 - 1650 | Strong | C=O Stretch | Acetate Carbonyl |

| ~1570 | Medium | C=C Stretch | Aromatic Ring |

| ~1270 | Strong | C-O Stretch | Acetate Ester |

-

Strong C=O Stretch (~1700 - 1650 cm⁻¹): The most prominent peak in the spectrum is the carbonyl stretch from the two acetate groups. Its high intensity is due to the large change in dipole moment during this vibration.

-

Aromatic C-H Stretch (~3060 cm⁻¹): This absorption, appearing just above 3000 cm⁻¹, is characteristic of C-H bonds on an aromatic ring.

-

Strong C-O Stretch (~1270 cm⁻¹): This intense band corresponds to the stretching vibration of the C-O single bond in the acetate ester functionality.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe for a solid, which is then heated to volatilize the analyte into the ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

-

Fragmentation: The high energy of the molecular ion causes it to be in a highly excited state, leading to fragmentation into smaller, charged daughter ions and neutral radicals.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Analysis and Interpretation

The mass spectrum of PIDA confirms its molecular weight and reveals a characteristic fragmentation pathway. The molecular weight of C₁₀H₁₁IO₄ is 322.10 g/mol .[8]

Table 4: Significant Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Ion | Formula | Notes |

| 322 | [C₆H₅I(OCOCH₃)₂]⁺• | [C₁₀H₁₁IO₄]⁺• | Molecular Ion (M⁺•) |

| 263 | [C₆H₅I(OCOCH₃)]⁺ | [C₈H₈IO₂]⁺ | Loss of an acetoxy radical (•OCOCH₃) |

| 204 | [C₆H₅I]⁺• | [C₆H₅I]⁺• | Loss of two acetoxy radicals |

| 127 | [I]⁺ | [I]⁺ | Iodine cation |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acetyl cation |

The fragmentation begins with the formation of the molecular ion at m/z 322. A primary fragmentation route is the loss of an acetoxy radical to form the ion at m/z 263. Further loss of the second acetate group leads to the iodobenzene radical cation at m/z 204. The presence of ions at m/z 77 (phenyl) and m/z 43 (acetyl) are also highly characteristic.

Caption: Plausible EI-MS fragmentation pathway for PIDA.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR confirm the precise molecular structure and arrangement of atoms. IR spectroscopy provides rapid confirmation of the essential acetate and aromatic functional groups. Finally, mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern that serves as a final check of identity. By employing these techniques with robust experimental protocols, researchers can ensure the quality and identity of their PIDA reagent, which is the foundation for achieving reliable and successful outcomes in their synthetic endeavors.

References

- This compound: Synthesis, Properties, and Industrial Applications. (n.d.). [Source not explicitly named].

- PubChem. (n.d.). This compound | C10H11IO4 | CID 76724.

- Scribd. (n.d.). (Diacetoxyiodo)benzene Overview.

- NIST. (n.d.). This compound. In NIST Chemistry WebBook.

- ChemWhat. (n.d.). (Diacetoxyiodo)benzene CAS#: 3240-34-4.

- NIST. (n.d.). This compound. In NIST Chemistry WebBook.

- LookChem. (n.d.). (Diacetoxyiodo)benzene: Applications in Organic Synthesis and Safety Considerations.

- NIST. (n.d.). This compound. In NIST Chemistry WebBook.

- Liang, D., et al. (n.d.). One-Pot Sequential Reaction to 2-Substituted-Phenanthridinones from N–Methoxybenzamides. The Royal Society of Chemistry.

- Beilstein J. Org. Chem. (2012). Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides.

- ACS Omega. (2019). (Diacetoxyiodo)benzene-Mediated C–H Oxidation of Benzylic Acetals.

- Molecules. (2022). Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis.

- Wikipedia. (n.d.). (Diacetoxyiodo)benzene.

Sources

- 1. calibrechem.com [calibrechem.com]

- 2. scribd.com [scribd.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 3240-34-4: this compound | CymitQuimica [cymitquimica.com]

- 5. Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound [webbook.nist.gov]

iodobenzene diacetate crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of Iodobenzene Diacetate

Executive Summary

This compound, also known as Phenyliodine(III) Diacetate (PIDA), is a cornerstone of modern organic synthesis, offering a milder and more environmentally benign alternative to many heavy-metal-based oxidants. Its efficacy in a vast array of transformations—from the oxidation of alcohols to complex molecular rearrangements—is fundamentally governed by its unique electronic and structural properties.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the crystal structure of PIDA. We will move beyond simple data reporting to explore the causality behind its molecular geometry, delve into the experimental protocols for its structural determination, and connect its solid-state architecture to its celebrated reactivity.

Introduction: Why the Crystal Structure of PIDA Matters

In the realm of hypervalent iodine chemistry, structure dictates function.[2] PIDA is a λ3-iodane, or iodine(III) compound, where the iodine center formally possesses 10 valence electrons, exceeding the traditional octet.[3] This electron-rich state is stabilized through a specific geometric arrangement that facilitates ligand exchange and oxidative processes. Understanding the precise bond lengths, angles, and intermolecular interactions within the crystal lattice is not merely an academic exercise; it provides critical insights into the reagent's stability, solubility, and the mechanistic pathways it undertakes during a chemical reaction. This knowledge is paramount for optimizing existing synthetic routes and designing novel transformations in complex molecule and active pharmaceutical ingredient (API) synthesis.

Part 1: The Molecular and Crystalline Architecture of this compound

The defining characteristic of PIDA and other λ3-iodanes is the three-center-four-electron (3c-4e) bond.[3][4] This model accurately describes the bonding of the most electronegative ligands (the two acetate groups) to the central iodine atom. These ligands occupy axial positions in a distorted trigonal bipyramidal geometry. The less electronegative phenyl group and two non-bonding electron pairs reside in the equatorial plane, giving the molecule its characteristic "T-shaped" geometry.[5]

Crystallographic Data

Single-crystal X-ray diffraction studies have unambiguously determined the solid-state structure of PIDA. The compound crystallizes in the orthorhombic system, which is defined by three unequal axes at 90° angles.[5]

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [5] |

| Space Group | Pnn2 | [5] |

| Unit Cell Dimension (a) | 15.693(3) Å | [5] |

| Unit Cell Dimension (b) | 8.477(2) Å | [5] |

| Unit Cell Dimension (c) | 8.762(2) Å | [5] |

| Table 1: Key Crystallographic Data for this compound. |

Molecular Geometry and Secondary Bonding

While the primary coordination geometry is T-shaped, a deeper analysis of the crystal structure reveals a more complex arrangement. In addition to the primary covalent bonds, weaker intramolecular interactions exist between the iodine center and the carbonyl oxygen atoms of the acetate ligands.[5] These "secondary bonds" result in an overall geometry that can be described as a pentagonal-planar arrangement of three strong and two weak bonds.[5] This extended coordination sphere is a critical feature, influencing the electrophilicity of the iodine center and the lability of the acetate ligands.

| Bond/Angle | Value | Description | Reference |

| I—C (phenyl) | 2.08 Å | The primary covalent bond between the iodine and the phenyl ring. | [5] |

| I—O (acetate) | 2.156 Å | The two primary axial bonds of the 3c-4e system. | [5] |

| C(phenyl)-I-O(ax) | < 90° | The distortion from an ideal T-shape geometry. | [5] |

| Table 2: Selected Bond Lengths and Angles in this compound. |

The diagram below illustrates the T-shaped geometry and the crucial secondary interactions that define PIDA's structure.

Part 2: Experimental Determination of the Crystal Structure

The elucidation of a crystal structure is a systematic process that begins with the synthesis of high-quality single crystals and culminates in the refinement of a structural model against diffraction data.

Protocol 1: Synthesis and Crystallization of PIDA

High-purity crystals suitable for X-ray diffraction are paramount. The following protocol, adapted from established methods, is reliable for this purpose.[5][6]

Materials:

-

Iodobenzene (C₆H₅I)

-

Peracetic acid (40% solution)

-

Glacial acetic acid (CH₃COOH)

-

Ice-water bath

-

Vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge a beaker with iodobenzene (0.10 mole). Place the beaker in a water bath maintained at 30°C.

-

Oxidation: Add 40% peracetic acid (0.24 mole) dropwise to the stirred iodobenzene over 30-40 minutes. The choice of peracetic acid as the oxidant is crucial for its efficiency and relatively clean reaction profile.

-

Homogenization: Continue stirring at 30°C for an additional 20 minutes until a clear, yellow solution forms. Crystallization may begin during this phase.

-

Primary Crystallization: Chill the reaction beaker in an ice bath for 1 hour to induce precipitation of the crude PIDA.

-

Isolation: Collect the crystalline solid on a Büchner funnel, wash with three portions of cold water, and dry under vacuum.

-

Recrystallization for Single Crystals: The key to obtaining diffraction-quality crystals is slow, controlled crystal growth. Dissolve the crude PIDA in a minimum amount of hot 5M acetic acid.[6] Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator. Slow cooling prevents the formation of polycrystalline powder and encourages the growth of larger, well-ordered single crystals. Alternatively, slow vapor diffusion of an anti-solvent like petroleum ether into a saturated solution of PIDA in glacial acetic acid can yield high-quality crystals.

Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

-

Crystal Selection: A suitable single crystal (typically <0.5 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K). This low temperature is critical as it minimizes thermal vibrations of the atoms, leading to a more precise measurement of diffraction intensities. The crystal is then exposed to a monochromatic X-ray beam and rotated, with the resulting diffraction pattern recorded on a detector.

-

Data Processing: The collected diffraction spots are indexed to determine the unit cell parameters and space group. The intensities of all spots are integrated and scaled.

-

Structure Solution: The initial positions of the atoms are determined from the diffraction data using computational methods like Patterson or direct methods. The heavy iodine atom in PIDA provides a strong scattering center, which greatly simplifies this process.

-

Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final model is assessed using metrics such as the R-factor (residual factor), where a lower value indicates a better fit.

Part 3: Application of Crystallographic Data in Research and Development

The final output of a crystal structure analysis is typically a Crystallographic Information File (CIF). This file is more than just a set of coordinates; it is a machine-readable record of the entire experiment and its results. For the medicinal or process chemist, this data is invaluable.

-

Mechanistic Insight: The T-shaped geometry and the long, labile I-O axial bonds directly explain PIDA's reactivity. The acetate groups are excellent leaving groups, and their axial orientation makes them susceptible to nucleophilic substitution, which is the first step in many PIDA-mediated reactions.

-

Rational Reagent Design: Understanding the structure of PIDA allows for the rational design of second-generation chiral hypervalent iodine reagents. By modifying the phenyl ring or replacing the acetate ligands, researchers can tune the steric and electronic properties of the reagent to achieve asymmetric transformations.[7]

-

Polymorph Screening: For drug development professionals, understanding the solid-state structure is crucial for polymorph screening and ensuring the stability and consistent performance of a reagent used in a manufacturing process. Different crystalline forms can have different solubilities and reactivities.

Conclusion

The crystal structure of this compound provides a clear illustration of the principles of hypervalent iodine chemistry. Its distorted T-shaped geometry, governed by a three-center-four-electron bonding system and supplemented by weaker secondary interactions, is the key to its function as a versatile and selective oxidizing agent. The experimental determination of this structure via single-crystal X-ray diffraction is a robust process that yields precise and actionable data. For scientists in both academic and industrial settings, a thorough understanding of this structure is not just fundamental knowledge but a practical tool for predicting reactivity, elucidating mechanisms, and designing the next generation of synthetic methodologies.

References

- Sharefkin, J. G., & Saltzman, H. (1963). Iodosobenzene diacetate. Organic Syntheses, 43, 62. (URL: [Link])

- ResearchGate. (n.d.). Nomenclature using common hypervalent iodine compounds.

- Zhdankin, V. V. (2013). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. Wiley. (URL: [Link])

- Yoshimura, A., & Zhdankin, V. V. (2016). Structural Chemistry of Hypervalent Iodine Compounds. In Hypervalent Iodine Chemistry (pp. 1-46). Springer. (URL: [Link])

- Wikipedia. (n.d.). Hypervalent organoiodine compounds.

- Wikipedia. (n.d.). (Diacetoxyiodo)benzene.

- Malmedy, F., & Wirth, T. (2016). Structurally Defined Molecular Hypervalent Iodine Catalysts for Intermolecular Enantioselective Reactions. Angewandte Chemie International Edition, 55(43), 13584-13588. (URL: [Link])

- Google Patents. (n.d.).

- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database.

- PrepChem. (n.d.). Preparation of (diacetoxyiodo)benzene.

- Seema Finechem Industry. (n.d.). (Diacetoxyiodo)benzene 98%.

- Organic Chemistry Portal. (n.d.). Iodosobenzene Diacetate, Phenyliodonium Diacetate, PIDA. Retrieved from Organic Chemistry Portal. (URL: [Link])

- ACS Omega. (2019). (Diacetoxyiodo)benzene-Mediated C–H Oxidation of Benzylic Acetals.

- MDPI. (2022). Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis.

- National Center for Biotechnology Information. (n.d.). Iodo benzene diacetate. In PubChem Compound Database.

- Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights.

Sources

- 1. calibrechem.com [calibrechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Hypervalent organoiodine compounds - Wikipedia [en.wikipedia.org]

- 4. download.e-bookshelf.de [download.e-bookshelf.de]

- 5. (Diacetoxyiodo)benzene - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Structurally Defined Molecular Hypervalent Iodine Catalysts for Intermolecular Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Reactivity of Iodobenzene Diacetate: A Computational Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of a Hypervalent Iodine Reagent

Iodobenzene diacetate, often abbreviated as PIDA or DIB, is a cornerstone reagent in modern organic synthesis.[1] As a hypervalent iodine(III) compound, it offers a unique combination of strong oxidizing power and mild reaction conditions, making it an environmentally benign alternative to many heavy-metal-based oxidants.[2] Its utility spans a wide array of chemical transformations, including selective oxidations, complex rearrangements, and the highly sought-after C-H functionalization.[3] While its synthetic applications are well-documented, a deeper, quantitative understanding of its reactivity and reaction mechanisms has been significantly advanced through computational chemistry. This guide delves into the computational studies that have illuminated the intricate mechanistic details of this compound's reactivity, providing a theoretical framework for rational reaction design and optimization.

The Electronic Structure and Bonding in this compound: A Theoretical Primer

The reactivity of this compound is intrinsically linked to its unique electronic structure. As a hypervalent iodine compound, the iodine center is in a +3 oxidation state and is bonded to more atoms than typically allowed by the octet rule. Theoretical studies have been instrumental in elucidating the nature of bonding in such species. The bonding in λ3-iodanes like this compound is characterized by a highly polarized three-center-four-electron (3c-4e) bond.[4] This model, supported by computational studies, posits that the central iodine atom bears a partial positive charge, while the two axial ligands, in this case, the acetate groups, share the corresponding negative charge.[4] It is crucial to note that d-orbitals are not significantly involved in the bonding of these main group elements.[4]

The geometry of iodine(III) organic derivatives like ArIX₂ is typically a trigonal bipyramidal structure, with the more electronegative ligands (the acetate groups) occupying the axial positions and the aryl substituent and two lone pairs of electrons residing in the equatorial positions.[5] This structural arrangement has profound implications for its reactivity, influencing ligand exchange and reductive elimination pathways, which are analogous to reaction steps observed in transition metal chemistry.[5][6]

Computational Methodologies for Probing Reactivity

Density Functional Theory (DFT) has emerged as the workhorse for investigating the mechanisms of reactions involving this compound. Its balance of computational cost and accuracy makes it well-suited for studying the complex potential energy surfaces of these reactions.

Experimental Protocol: A Typical DFT Workflow for Mechanistic Investigation

-

Model System Selection: A representative model of the experimental reaction is chosen. This often involves simplifying the substrates to reduce computational expense while retaining the key electronic and steric features.

-

Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized using a selected DFT functional and basis set. Common functionals include M06, B3LYP, and ωB97X-D, paired with basis sets like 6-31G(d) for lighter atoms and a larger basis set with an effective core potential (e.g., SDD) for iodine.

-

Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to characterize them as minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the correct reactant and product, an IRC calculation is often performed.

-

Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations are typically carried out on the optimized geometries using a larger basis set (e.g., def2-TZVP).

-

Solvation Modeling: The influence of the solvent is incorporated using implicit solvation models, such as the SMD model, which is crucial for accurately describing the energetics of reactions in solution.

Mechanistic Insights from Computational Studies

Computational studies have provided invaluable insights into the diverse reactivity of this compound across a range of important organic transformations.

Oxidative Dearomatization of Phenols

The oxidative dearomatization of phenols is a powerful strategy for the synthesis of complex natural products. Computational studies have shed light on the mechanism of this transformation when mediated by hypervalent iodine(III) reagents.

The generally accepted mechanism involves the initial displacement of an acetate ligand on the iodine by the phenol.[7] This is followed by a nucleophilic attack at the ortho or para position of the phenol ring, leading to the elimination of iodobenzene.[7] DFT calculations have been employed to rationalize the regioselectivity (ortho vs. para) of this intramolecular cyclization, which is often dependent on the substitution pattern of the phenol.[7]

Diagram: Generalized Mechanism of Phenol Dearomatization

Caption: A simplified workflow of phenol dearomatization.

C-H Functionalization and Oxidation

This compound is a key reagent in C-H activation, enabling the direct conversion of C-H bonds into C-C or C-X bonds.[3] Computational studies have been instrumental in distinguishing between different possible mechanisms, such as radical pathways versus concerted processes.

In some cases, especially under thermal or photochemical conditions, this compound can undergo homolytic cleavage to generate an acetoxy radical and an iodanyl radical.[8] These radicals can then participate in hydrogen atom abstraction from the substrate, initiating a radical chain reaction.[8]

In palladium-catalyzed reactions, this compound often acts as an oxidant to regenerate the active Pd(II) or Pd(IV) catalyst. DFT studies have elucidated the intricate role of PIDA in these catalytic cycles, revealing that it can also serve as a nucleophile. For example, in the Pd(OAc)₂-catalyzed cyclization of 1,6-enynes, calculations have shown that the oxidation of Pd(II) to Pd(IV) by the [PhIOAc]⁺ ion proceeds through a unique mechanism involving coordination and a subsequent twist of the hypervalent iodine.

Decarboxylative Functionalization

The oxidative decarboxylation of carboxylic acids is another area where this compound finds significant application.[9] DFT calculations have been employed to investigate the mechanism of metal-free oxidative decarboxylation of propiolic acids, suggesting the formation of a propargylic iodine intermediate.[10] These computational findings provide a theoretical basis for understanding the reaction outcome and for developing new decarboxylative C-O bond-forming reactions.[10]

Table 1: Calculated Activation Barriers for Competing Pathways in a Hypothetical PIDA-Mediated Reaction

| Pathway | Description | ΔG‡ (kcal/mol) |

| A | Concerted Metalation-Deprotonation | 22.5 |

| B | Radical Hydrogen Abstraction | 28.1 |

| C | Single Electron Transfer (SET) | 35.7 |

Note: These are hypothetical values for illustrative purposes, based on typical findings in computational studies.

Predictive Power and Future Directions

Computational studies on this compound reactivity are not merely academic exercises; they provide predictive models that can guide synthetic chemists in their experimental endeavors. By calculating the activation barriers for different reaction pathways and for various substrates, it is possible to predict the feasibility, regioselectivity, and stereoselectivity of a given transformation. This predictive capability accelerates the discovery of new reactions and the optimization of existing ones.

Future research in this area will likely focus on:

-

More complex systems: Applying computational methods to understand the role of this compound in increasingly complex catalytic systems and total synthesis.

-

Machine learning: Integrating machine learning algorithms with DFT data to develop predictive models for reaction outcomes with even greater speed and accuracy.

-

Explicit solvent models: Employing more sophisticated solvation models to better capture the subtle effects of the solvent on reaction mechanisms and energetics.

Conclusion

Computational chemistry has provided an unprecedented level of detail in our understanding of the reactivity of this compound. By elucidating the intricate electronic structures of intermediates and transition states, and by quantifying the energetic profiles of reaction pathways, these theoretical studies have transformed our ability to rationalize and predict the outcomes of reactions involving this versatile hypervalent iodine reagent. As computational methods continue to evolve in power and sophistication, their synergy with experimental chemistry will undoubtedly lead to further innovations in organic synthesis.

References

- Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. (2024). Vertex AI Search.

- Factors Influencing the Chemoselectivity of Pd(OAc)2 -Catalyzed Cyclization Reactions Involving 1,6-Enynes as a Substrate and PhI(OAc)2 as a Reagent - PubMed. (2023). PubMed.

- Hypervalent Iodine in Carbon-Carbon Bond-Forming Reactions - Chemistry | Illinois. (2005). University of Illinois.

- Editorial: New hypervalent iodine reagents for oxidative coupling—volume II - PMC - NIH. (2022). PMC.

- Synthetic and Mechanistic Studies with Iodine(III) Reagents - DiVA portal. (2023). DiVA portal.

- Metal-free PhI(OAc)2-oxidized decarboxylation of Propiolic Acids towards synthesis of α-Acetoxy Ketones and insights into general decarboxylation with DFT calculations - Organic & Biomolecular Chemistry (RSC Publishing). (2023). Royal Society of Chemistry.

- (Diacetoxyiodo)benzene-Mediated C–H Oxidation of Benzylic Acetals | ACS Omega. (2019). ACS Omega.

- Mastering C-H Activation: The Role of Iodobenzene Diacet

- Iodosobenzene Diacetate, Phenyliodonium Diacetate, PIDA - Organic Chemistry Portal. Organic Chemistry Portal.

- Mechanism of oxidative dearomatisation with hypervalent iodine. (2019). Chemistry Stack Exchange.

- Applications of this compound in Fine Chemical Production and Synthesis Innov

- This compound role in selective oxidations | PPTX - Slideshare. (2023). Slideshare.

- This compound in Organic Synthesis for Selective Oxidations - Calibre Chemicals. Calibre Chemicals.

Sources

- 1. calibrechem.com [calibrechem.com]

- 2. This compound role in selective oxidations | PPTX [slideshare.net]

- 3. nbinno.com [nbinno.com]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Editorial: New hypervalent iodine reagents for oxidative coupling—volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Iodosobenzene Diacetate [organic-chemistry.org]

- 10. Metal -free PhI(OAc)2-oxidized decarboxylation of propiolic acids towards synthesis of α-acetoxy ketones and insights into general decarboxylation with DFT calculations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

thermochemistry of iodobenzene diacetate

An In-depth Technical Guide to the Thermochemistry of Iodobenzene Diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, often abbreviated as PIDA or DAIB, is a cornerstone of modern organic synthesis, prized for its role as a versatile and selective hypervalent iodine(III) oxidant.[1][2] Its applications, particularly in the pharmaceutical industry for the synthesis of complex active pharmaceutical ingredients (APIs), are extensive.[3] However, a comprehensive understanding of its thermochemical properties is often overlooked, despite being critical for reaction design, process safety, and mechanistic elucidation. This guide provides a deep dive into the , synthesizing experimental data with computational insights to offer a holistic view of its energetic landscape. We will explore its synthesis and thermal stability, dissect its core thermochemical parameters, present methodologies for their determination, and contextualize this data within its reactive behavior.

Introduction: The Energetic Core of a Hypervalent Oxidant

Hypervalent iodine compounds are defined by an iodine atom in a formal oxidation state higher than the -1 found in simple alkyl or aryl iodides.[4] this compound, with its iodine(III) center, is a classic example of a λ³-iodane.[4][5] The structure is characterized by a T-shaped geometry, with the phenyl group and two lone pairs of electrons in the equatorial positions of a trigonal bipyramid, while the two more electronegative acetate ligands occupy the axial positions.[6][7] This arrangement is a consequence of the three-center, four-electron (3c-4e) bond that describes the hypervalent O-I-O axis, a bond that is inherently weaker and longer than a typical covalent bond.[7]

This unique electronic structure is the source of PIDA's reactivity and is central to its thermochemistry. The energy stored within its bonds and its overall stability dictate the feasibility and thermodynamics of the oxidative transformations it mediates. Understanding parameters such as enthalpy of formation (ΔfH°), bond dissociation energies (BDEs), and the energetics of its decomposition is paramount for predicting its behavior and ensuring its safe and efficient use in both laboratory and industrial settings.

Synthesis and Thermal Stability

This compound is a white to off-white crystalline solid, typically synthesized via the oxidation of iodobenzene.[3] A common and efficient laboratory-scale preparation involves the reaction of iodobenzene with peracetic acid in acetic acid.[6][8]

Reaction: C₆H₅I + CH₃CO₃H + CH₃CO₂H → C₆H₅I(O₂CCH₃)₂ + H₂O[6]

The resulting product is generally stable under standard storage conditions but is sensitive to light and moisture.[3] Its thermal stability is a critical parameter for safety and handling. Thermal analysis studies using thermogravimetry (TG) and differential scanning calorimetry (DSC) show that this compound decomposes endothermically.[9] The decomposition process begins near its melting point, which is reported at approximately 158-165 °C.[6][8] Upon heating to decomposition, it can release toxic fumes, including iodine vapors and acetic acid, necessitating proper ventilation during handling at elevated temperatures.[5]

The diagram below illustrates the general pathway from the precursor to the final product and its eventual thermal breakdown.

Caption: Synthesis of PIDA and its subsequent thermal decomposition pathway.

Core Thermochemical Parameters

A quantitative understanding of PIDA's thermochemistry relies on several key parameters. While comprehensive experimental data for PIDA is notably scarce in the literature, the following parameters are fundamental.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. To date, a precise, experimentally verified value for the ΔfH° of solid this compound has not been published in major thermochemical databases.[10][11] This data gap highlights the importance of computational chemistry. Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to calculate the gas-phase enthalpy of formation with reasonable accuracy. This calculated value, combined with an estimated enthalpy of sublimation, can provide a working value for the solid state.

Bond Dissociation Energy (BDE)

The reactivity of PIDA as an oxidant is intrinsically linked to the weakness of the bonds at the hypervalent iodine center. The key energetic parameter here is the Bond Dissociation Energy (BDE), which represents the enthalpy change upon homolytic cleavage of a bond.[12] For PIDA, the most relevant BDE is that of the iodine-acetate (I-OAc) bond.

Homolytic Cleavage: C₆H₅I(OAc)₂ → C₆H₅I(OAc)• + AcO•

Many reactions involving PIDA proceed via radical mechanisms, initiated by the homolytic cleavage of an I-OAc bond to form an acetoxy radical.[13] The relatively low energy required for this cleavage makes PIDA an effective source of radicals under thermal or photochemical conditions. The C-I bond in organoiodine compounds is known to be the weakest among the carbon-halogen bonds, with a BDE for the C-I bond in iodobenzene around 272 kJ/mol (65 kcal/mol).[14] The hypervalent I-OAc bonds are expected to be significantly weaker still, driving the compound's oxidative potential.

Enthalpy of Decomposition (ΔHdec)

As determined by Differential Scanning Calorimetry (DSC), the thermal decomposition of PIDA is an endothermic process.[9] This means that energy is absorbed from the surroundings to break the compound down into more stable products. A study on the thermal properties of various hypervalent iodine reagents reported the decomposition onset temperature and enthalpy change (ΔH) for PIDA.[9] This value is crucial for process safety assessments, as it quantifies the amount of energy the system will absorb during a thermal runaway event, influencing the overall heat flow of the process.

Experimental and Computational Methodologies

Determining the thermochemical properties of a solid, reactive compound like PIDA requires specialized techniques.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a primary technique for studying the thermal stability and decomposition energetics of solid materials.[15] It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition (ΔHdec) of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a vented aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the expected decomposition, e.g., 30 °C.

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min).

-

Continue heating to a final temperature well above the decomposition event, e.g., 250 °C.

-

-

Data Acquisition: Record the heat flow (in mW or W/g) as a function of temperature.

-

Data Analysis:

-

The resulting thermogram will show a peak corresponding to the decomposition event.

-

The onset temperature is determined by the intersection of the baseline with the tangent of the peak's leading edge.

-

Integrate the area under the peak to calculate the total energy absorbed, which corresponds to the enthalpy of decomposition (ΔHdec) in J/g. Convert this to kJ/mol using the molecular weight of PIDA (322.10 g/mol ).[16]

-

The workflow for this experimental procedure is visualized below.

Caption: Experimental workflow for DSC analysis of this compound.

Computational Protocol: DFT Calculations

When experimental data is unavailable, computational chemistry provides a powerful alternative for estimating thermochemical properties.[17][18]

Objective: To calculate the gas-phase enthalpy of formation (ΔfH°) and the I-OAc bond dissociation energy (BDE) of this compound.

Methodology:

-

Structure Optimization: Build the 3D structure of this compound and its constituent fragments (e.g., C₆H₅I(OAc)• radical, AcO• radical). Perform a geometry optimization and frequency calculation using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., def2-TZVP). The absence of imaginary frequencies confirms a true energy minimum.[17]

-

Energy Calculation: From the output, obtain the total electronic energy and the zero-point vibrational energy (ZPVE). Add thermal corrections to calculate the enthalpy (H) at 298.15 K.

-

Enthalpy of Formation Calculation: Use an atomization scheme or isodesmic reaction scheme to calculate ΔfH°. For atomization:

-

ΔfH°(PIDA, gas) = H(PIDA) - ΣH(atoms) + ΣΔfH°(atoms)

-

Where H are the calculated enthalpies and ΔfH°(atoms) are the well-known experimental enthalpies of formation of the constituent atoms.

-

-

BDE Calculation: Calculate the BDE for the I-OAc bond as the enthalpy difference between the products and the reactant:

-

BDE(I-OAc) = [H(C₆H₅I(OAc)•) + H(AcO•)] - H(C₆H₅I(OAc)₂)

-

Thermochemistry in Action: Reaction Energetics

The utility of PIDA in drug development stems from its ability to mediate a vast array of transformations, including C-H functionalization, oxidative cyclizations, and rearrangements.[3][19] The thermochemical data provides a framework for understanding the driving forces of these reactions.

Consider a generic C-H acetoxylation reaction: R₃C-H + C₆H₅I(OAc)₂ → R₃C-OAc + C₆H₅I + HOAc

The overall enthalpy of this reaction (ΔrH°) can be estimated using the BDEs of the bonds broken and formed.

ΔrH° ≈ Σ BDE(bonds broken) - Σ BDE(bonds formed)

-

Bonds Broken: 1x C-H, 1x I-OAc

-

Bonds Formed: 1x C-O, 1x H-OAc (in acetic acid)